![molecular formula C14H8F2N4O4 B2764964 3-(azidocarbonyl)-1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2(1H)-pyridinone CAS No. 956241-55-7](/img/structure/B2764964.png)

3-(azidocarbonyl)-1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2(1H)-pyridinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

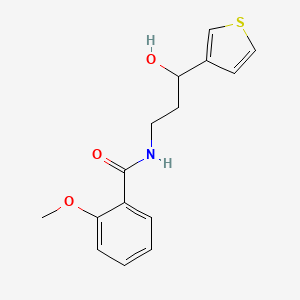

3-(Azidocarbonyl)-1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2(1H)-pyridinone, commonly known as DFBDP, is a heterocyclic compound with a wide range of applications in the field of medicinal chemistry. It is a versatile molecule with the ability to act as a synthetic intermediate in the synthesis of various drugs, as well as a reactive group in biological systems. DFBDP has been widely studied in the context of medicinal chemistry due to its unique structure, which is composed of an azide group, a difluorobenzodioxole moiety, and a pyridine ring. This structure confers upon DFBDP a variety of properties and capabilities, making it a valuable tool for medicinal chemists.

Aplicaciones Científicas De Investigación

Synthesis and Transformation

Synthetic Applications in Heterocyclic Chemistry

The study by Funt et al. (2020) describes the synthesis of 2H-azirine-2-carbonyl azides as new reactive heterocyclic building blocks. These compounds were utilized to prepare a variety of heterocyclic compounds, including Boc-protected α-aminopyrroles and benzo- and hetero-fused pyrrolopyridinones, via Curtius rearrangement and electrocyclization reactions. This research showcases the potential of azidocarbonyl compounds in constructing complex heterocyclic structures, highlighting their versatility in organic synthesis (Funt, Krivolapova, Khoroshilova, Novikov, & Khlebnikov, 2020).

Development of Photoaffinity Reagents

Chehade and Spielmann (2000) reported on the synthesis of p-azidotetrafluoroaniline, a new photoaffinity reagent. This compound was synthesized using a modified Curtius rearrangement and has applications in photoaffinity labeling due to its photolabile azide group. The study demonstrates the utility of azidocarbonyl functionalities in the creation of photoactive compounds for biochemical research (Chehade & Spielmann, 2000).

Catalytic Applications

Research by Dong et al. (2017) explored the use of palladium catalysts in alkoxycarbonylation of alkenes, an essential reaction for synthesizing esters from alkenes and carbon monoxide. While the specific compound "3-(azidocarbonyl)-1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2(1H)-pyridinone" is not directly mentioned, the study underscores the broader relevance of carbonyl and azide functionalities in catalytic processes, potentially offering insight into the catalytic roles such compounds could play in synthetic applications (Dong, Fang, Guelak, Franke, Spannenberg, Neumann, Jackstell, & Beller, 2017).

Supramolecular Chemistry

Arora and Pedireddi (2003) conducted a study on the crystal engineering of supramolecular assemblies involving benzenetetracarboxylic acid and aza donor molecules. This research highlights the importance of pyridine and related azide functionalities in designing molecular assemblies through hydrogen bonding, showcasing the potential of such compounds in the development of advanced materials (Arora & Pedireddi, 2003).

Propiedades

IUPAC Name |

1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxopyridine-3-carbonyl azide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F2N4O4/c15-14(16)23-10-4-3-8(6-11(10)24-14)7-20-5-1-2-9(13(20)22)12(21)18-19-17/h1-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUDMCTAQFMPRIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C(=O)N=[N+]=[N-])CC2=CC3=C(C=C2)OC(O3)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F2N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-(4-chlorobutanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2764891.png)

![2-{[(2-chlorophenyl)methyl]sulfanyl}-5-methyl-N-phenyl-7-(pyridin-4-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2764892.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2764895.png)

![2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2764897.png)

![2-[(4-amino-2-chlorophenyl)formamido]-N,N-dimethylacetamide](/img/structure/B2764899.png)

![4-{[(2E)-4-(dimethylamino)but-2-enoyl]amino}-N-(3-{[6-(1H-indol-3-yl)pyrimidin-4-yl]amino}phenyl)benzamide](/img/structure/B2764904.png)